molecular formula C7H5Cl3 B1206156 2,3,6-Trichlorotoluene CAS No. 2077-46-5

2,3,6-Trichlorotoluene

Cat. No.: B1206156
CAS No.: 2077-46-5
M. Wt: 195.5 g/mol
InChI Key: UZYYBZNZSSNYSA-UHFFFAOYSA-N
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Description

2,3,6-Trichlorotoluene is an organic compound with the molecular formula C7H5Cl3. It is a chlorinated derivative of toluene, where three chlorine atoms are substituted at the 2nd, 3rd, and 6th positions of the benzene ring. This compound is known for its use in various chemical processes and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,3,6-Trichlorotoluene plays a significant role in biochemical reactions due to its chlorinated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450s, leading to the accumulation of toxic intermediates . Furthermore, this compound can induce changes in gene expression by activating or repressing transcription factors, thereby altering the cellular response to stress and other stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been linked to liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glutathione or other molecules for excretion . These metabolic processes are crucial for reducing the toxicity of this compound and preventing its accumulation in tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorotoluene can be synthesized through the chlorination of toluene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of toluene in a reactor. The process is optimized to achieve high yields and purity. The reaction mixture is then subjected to distillation to separate and purify the desired product. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Scientific Research Applications

2,3,6-Trichlorotoluene has several applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Trichlorotoluene: Another chlorinated derivative of toluene with chlorine atoms at the 2nd, 4th, and 6th positions.

    2,3,5-Trichlorotoluene: Chlorinated toluene with chlorine atoms at the 2nd, 3rd, and 5th positions.

    2,3,4-Trichlorotoluene: Chlorinated toluene with chlorine atoms at the 2nd, 3rd, and 4th positions.

Uniqueness: 2,3,6-Trichlorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

1,2,4-trichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYYBZNZSSNYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047767
Record name 2,3,6-Trichlorotoluene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2077-46-5
Record name 2,3,6-Trichlorotoluene
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Record name 2,3,6-Trichlorotoluene
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Record name Benzene, 1,2,4-trichloro-3-methyl-
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Record name 2,3,6-Trichlorotoluene
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Record name 2,3,6-trichlorotoluene
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Record name 2,3,6-TRICHLOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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